

Spectroscopic data for (R)-2-benzylmorpholine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-benzylmorpholine

Cat. No.: B185208

[Get Quote](#)

An In-Depth Technical Guide

Spectroscopic Data for (R)-2-benzylmorpholine Introduction

(R)-2-benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its synthesis and characterization are of significant interest in medicinal chemistry and drug development, particularly for its potential as a non-stimulant appetite suppressant.[1] Accurate structural elucidation and purity assessment are critical for any downstream application, making a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-2-benzylmorpholine**. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the **(R)-2-benzylmorpholine** structure is used throughout this guide.

Caption: Molecular structure and numbering for **(R)-2-benzylmorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(R)-2-benzylmorpholine**, ^1H and ^{13}C NMR will confirm the presence of the benzyl and morpholine moieties and their connectivity.

Predicted ^1H and ^{13}C NMR Data

The following data is predicted based on typical chemical shifts for N-substituted morpholines and benzyl groups, using CDCl_3 as the solvent.^[2] Actual experimental values may vary slightly.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Atom(s)	Predicted ^1H Shift (ppm), Multiplicity, Integration	Predicted ^{13}C Shift (ppm)	Rationale & Notes
Aromatic-H	7.20 - 7.40, m, 5H	Phenyl group protons. The multiplet arises from overlapping ortho, meta, and para signals.	
Aromatic-C	138 (ipso), 129 (ortho), 128 (meta), 126 (para)	Characteristic shifts for a monosubstituted benzene ring. The ipso-carbon is deshielded.	
C7-H ₂	2.85 - 3.05, m, 2H	~40	Benzylic protons, diastereotopic due to the adjacent chiral center (C2), expected to appear as a complex multiplet.
C2-H	~3.90, m, 1H	~78	Methine proton at the chiral center, adjacent to both the oxygen and benzyl group.
O-CH ₂ (C6)	3.60 - 3.80, m, 2H	~67	Morpholine protons adjacent to the oxygen atom. [3] [4]
N-CH ₂ (C3, C5)	2.60 - 2.90, m, 4H	~46 (C5), ~52 (C3)	Morpholine protons adjacent to the nitrogen atom. [3] [4]

N-H	1.50 - 2.50, br s, 1H	Amine proton signal is typically broad and its shift is concentration-dependent. May exchange with D ₂ O.
-----	-----------------------	--

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

- Sample Preparation: Dissolve approximately 10-20 mg of **(R)-2-benzylmorpholine** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of **(R)-2-benzylmorpholine** is expected to show characteristic peaks for the N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine ring.

Table 2: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300 - 3400	N-H Stretch	Secondary Amine	Medium, Broad
3000 - 3100	C-H Stretch	Aromatic (sp ²)	Medium
2850 - 3000	C-H Stretch	Aliphatic (sp ³)	Strong[5]
1600, 1495, 1450	C=C Stretch	Aromatic Ring	Medium-Weak
1115 - 1125	C-O-C Stretch	Ether (asymmetric)	Strong
900 - 690	C-H Bend	Aromatic (out-of-plane)	Strong

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000 cm⁻¹ and the very strong C-O-C ether stretch around 1120 cm⁻¹. [6] A broad peak around 3350 cm⁻¹ is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic "fingerprint" region peaks. [7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an IR spectrum to identify the key functional groups.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrumental noise.
- **Sample Application:** Place a small amount of the solid or liquid **(R)-2-benzylmorpholine** sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}600\text{ cm}^{-1}$.
- **Data Processing:** The software automatically performs a background subtraction and converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable structural information that can confirm the connectivity of atoms.

Predicted Mass Spectrum Data

The molecular formula for **(R)-2-benzylmorpholine** is $\text{C}_{11}\text{H}_{15}\text{NO}$, with a monoisotopic mass of 177.1154 g/mol .^{[8][9]}

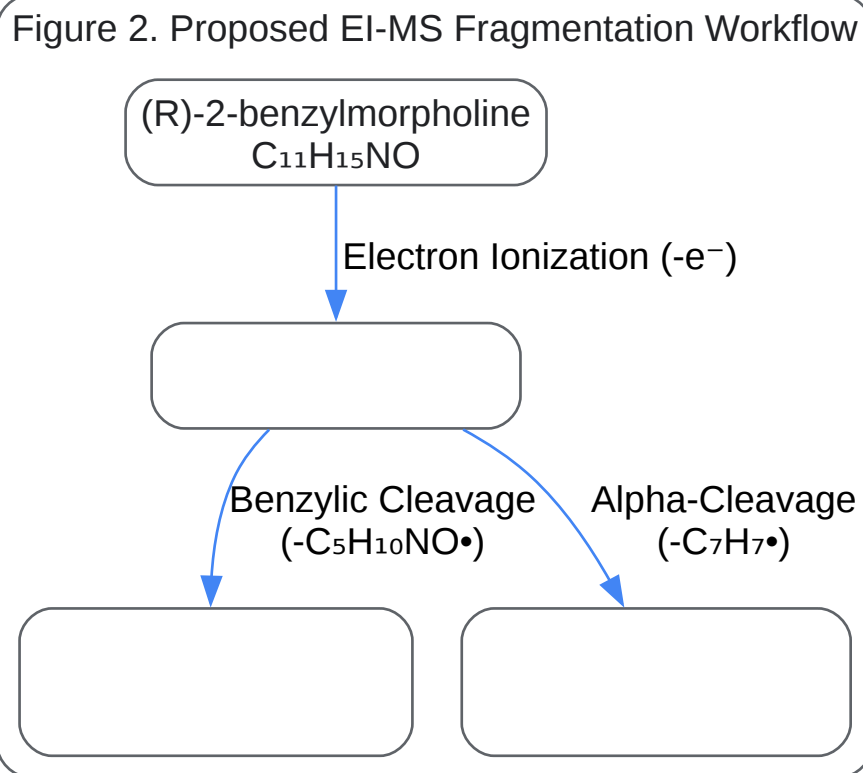
Table 3: Predicted Key Fragments in EI-MS

m/z	Proposed Fragment Ion	Formula	Notes
177	$[M]^+$	$[C_{11}H_{15}NO]^+$	Molecular ion. Its presence confirms the molecular weight.
176	$[M-H]^+$	$[C_{11}H_{14}NO]^+$	Loss of a hydrogen atom.
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Tropylium ion. A very common and stable fragment for benzyl-containing compounds, often the base peak.
86	$[C_5H_{12}N]^+$	$[C_5H_{12}N]^+$	Alpha-cleavage with loss of the benzyl radical. The positive charge is retained on the nitrogen-containing fragment.

Fragmentation Pathway and Rationale

Upon electron impact, the molecular ion $[M]^+$ is formed. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the formation of stable carbocations.[\[10\]](#)[\[11\]](#)

- **Benzylic Cleavage:** The C2-C7 bond is weak and readily cleaves to form the highly stable tropylium cation at m/z 91. This is often the most abundant ion (the base peak) in the spectrum of benzylic compounds.
- **Alpha-Cleavage at Nitrogen:** Cleavage of the C2-benzyl bond can also result in the charge being retained by the morpholine fragment, leading to an ion at m/z 86. This is a characteristic fragmentation for amines.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **(R)-2-benzylmorpholine** in EI-MS.

Experimental Protocol: GC-MS (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Method:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injection: Inject 1 μ L of the sample solution in split mode.

- Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the chromatographic peak corresponding to **(R)-2-benzylmorpholine**. Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹H and ¹³C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine(110-91-8) ¹³C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Benzylmorpholine | C₁₁H₁₅NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Benzylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectroscopic data for (R)-2-benzylmorpholine (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185208#spectroscopic-data-for-r-2-benzylmorpholine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b185208#spectroscopic-data-for-r-2-benzylmorpholine-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com